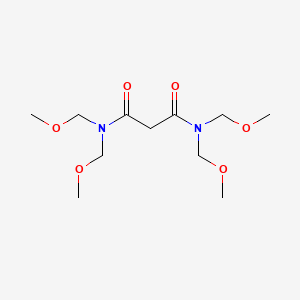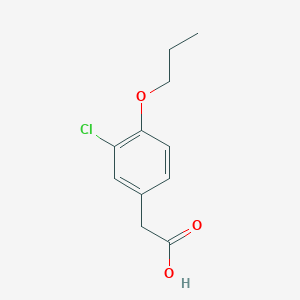![molecular formula C40H42O2 B14180658 1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene CAS No. 918778-60-6](/img/structure/B14180658.png)
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene is an organic compound with a complex structure characterized by multiple aromatic rings and methoxy groups
Preparation Methods
The synthesis of 1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core benzene ring: This step involves the preparation of the central benzene ring with methoxy substituents.
Attachment of butylphenyl groups: The butylphenyl groups are introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Final assembly: The final step involves the coupling of the substituted benzene rings to form the complete structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: The compound’s unique structure allows it to be used in the design of chemical sensors for detecting various analytes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules[5][5].
Mechanism of Action
The mechanism by which 1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of the compound in different environments, such as in electronic devices or biological systems .
Comparison with Similar Compounds
1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene can be compared with other similar compounds, such as:
4,4’-Di-tert-butylbenzil: This compound has similar aromatic structures but differs in the substituents attached to the benzene rings.
Bis(4-tert-butylphenyl)amine: Another compound with similar aromatic rings but different functional groups.
4,4’-Di-tert-butyl-1,1’-biphenyl: Shares structural similarities but lacks the methoxy groups present in this compound
These comparisons highlight the unique features of this compound, such as its specific substituents and electronic properties.
Properties
CAS No. |
918778-60-6 |
|---|---|
Molecular Formula |
C40H42O2 |
Molecular Weight |
554.8 g/mol |
IUPAC Name |
1,4-bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C40H42O2/c1-5-7-9-29-11-15-31(16-12-29)33-19-23-35(24-20-33)37-27-40(42-4)38(28-39(37)41-3)36-25-21-34(22-26-36)32-17-13-30(14-18-32)10-8-6-2/h11-28H,5-10H2,1-4H3 |
InChI Key |
HEPUGHQACQBEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3OC)C4=CC=C(C=C4)C5=CC=C(C=C5)CCCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)
![Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
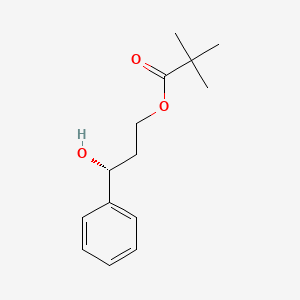
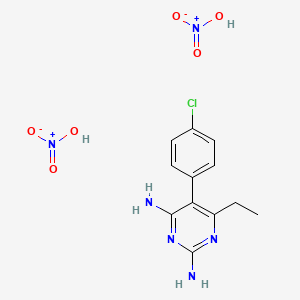
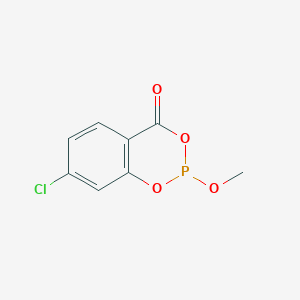
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)

